ethyl 1-(4-fluorophenyl)-6-oxo-4-{[(pyridin-4-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate
Description
This compound is a pyridazine derivative featuring a 4-fluorophenyl group at position 1, a ketone at position 6, a [(pyridin-4-yl)methyl]amino substituent at position 4, and an ethyl carboxylate ester at position 2. The 4-fluorophenyl group enhances metabolic stability and lipophilicity, common in pharmacologically active molecules. The pyridin-4-ylmethylamino moiety may facilitate hydrogen bonding or π-π stacking interactions with biological targets, while the ethyl carboxylate ester likely improves solubility and bioavailability. Structural studies using tools like SHELX and puckering coordinate analysis could elucidate its conformational preferences, critical for activity.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-(pyridin-4-ylmethylamino)pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c1-2-27-19(26)18-16(22-12-13-7-9-21-10-8-13)11-17(25)24(23-18)15-5-3-14(20)4-6-15/h3-11,22H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBGSNCVZHKICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=NC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, which could suggest a broad spectrum of biological activities.
Mode of Action
It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors, leading to various biological responses.
Biological Activity
Ethyl 1-(4-fluorophenyl)-6-oxo-4-{[(pyridin-4-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine core, a fluorophenyl group, and a pyridine moiety. Its molecular formula is CHFNO, and it has a molecular weight of approximately 342.31 g/mol. The presence of the fluorine atom enhances its pharmacological profile by improving lipophilicity and biological activity.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Escherichia coli | 31.25 - 125 | Disruption of cell wall synthesis |
| Pseudomonas aeruginosa | 62.5 - 125 | Inhibition of nucleic acid synthesis |
The compound's mechanism involves the inhibition of essential bacterial processes such as protein synthesis and cell wall formation, which leads to bactericidal effects .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity:
| Fungal Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Candida albicans | 50 - 100 | Fungicidal |
| Aspergillus niger | 100 - 200 | Fungistatic |
The antifungal mechanism appears to involve the disruption of fungal cell membrane integrity and inhibition of biofilm formation .
Anticancer Activity
Preliminary in vitro studies suggest that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines:
| Cell Line | IC (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 10 - 20 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15 - 30 | Cell cycle arrest |
The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various signaling pathways .
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) indicated that the compound significantly reduced bacterial load in vitro, suggesting potential for therapeutic applications in treating resistant infections.
- Antifungal Efficacy Against Biofilms : Research demonstrated that the compound effectively inhibited biofilm formation in Candida species, which is crucial for managing persistent fungal infections.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The ethyl ester group at position 3 undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, a key modification for enhancing water solubility or enabling further derivatization.
| Reaction Conditions | Reagents | Product |
|---|---|---|
| Acidic hydrolysis | HCl/H₂O | 1-(4-Fluorophenyl)-6-oxo-4-{[(pyridin-4-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylic acid |
| Basic hydrolysis | NaOH/EtOH | Same as above |
This reaction is critical for generating bioactive metabolites or intermediates for coupling reactions.
Functionalization of the Amino Group
The pyridinylmethylamino group at position 4 participates in nucleophilic reactions, enabling further structural diversification.
Key Reactions:
-
Acylation : Reaction with acetyl chloride yields the N-acetyl derivative.
-
Alkylation : Treatment with alkyl halides introduces alkyl chains (e.g., methyl, ethyl).
-
Schiff Base Formation : Condensation with aldehydes forms imine derivatives.
| Reaction Type | Reagents | Product Example |
|---|---|---|
| Acylation | AcCl, Et₃N | 4-(N-Acetyl-pyridin-4-ylmethylamino) derivative |
| Alkylation | CH₃I, K₂CO₃ | 4-(N-Methyl-pyridin-4-ylmethylamino) derivative |
These modifications enhance binding affinity to biological targets.
Pyridazine Ring Reactivity
The dihydropyridazine ring undergoes redox and cycloaddition reactions:
Reduction:
Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond, yielding a tetrahydropyridazine derivative, altering conformational flexibility.
Oxidation:
Strong oxidants (e.g., KMnO₄) convert the oxo group at position 6 to a carboxyl group, forming a fully oxidized pyridazine structure .
Aromatic Substitution Reactions
| Reaction | Conditions | Product |
|---|---|---|
| NAS with NH₃ | Cu catalyst, 150°C | 4-Aminophenyl derivative |
This pathway is less common but useful for introducing amino groups.
Cross-Coupling Reactions
While not directly reported for this compound, analogous pyridazine derivatives participate in Suzuki-Miyaura couplings when boronate functionalities are present. Synthetic routes may involve introducing a boronate group at position 5 for aryl-aryl bond formation .
Comparative Reaction Data
Reactivity trends for related pyridazine derivatives:
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, with base-assisted deprotonation accelerating the reaction.
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Amino Group Reactivity : The pyridinyl nitrogen’s lone pair enhances nucleophilicity, favoring acylation/alkylation.
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Ring Reduction : Catalytic hydrogenation follows a stepwise addition mechanism, saturating the C=N bond .
This compound’s multifunctional architecture supports tailored modifications for drug discovery, with ongoing research exploring its utility in kinase inhibition and antimicrobial applications. Reaction optimization remains critical for balancing yield and selectivity in synthetic workflows.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key structural analogs differ in substituents at positions 1, 4, and 6, impacting physicochemical and biological properties. Below is a detailed analysis:
Key Findings:
Substituent Position Effects: The pyridin-4-ylmethylamino group in the target compound may offer superior binding affinity compared to the pyridin-3-ylmethyl analog due to spatial orientation differences.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~378 g/mol) compared to (~306 g/mol) suggests reduced solubility, mitigated by the ethyl carboxylate ester.
Q & A
Q. How are solubility and bioavailability challenges addressed in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
